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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed

experimental protocols to optimize the growth of kefir grains for increased kefiran biomass

production.

Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and time for maximizing kefir grain biomass?

A1: The optimal temperature for kefir grain growth is generally between 20°C and 25°C.[1][2][3]

Fermentation for 24 hours at 25°C has been shown to yield a significant increase in biomass.

[4][5][6] While some studies have explored higher temperatures for kefiran production, lower

temperatures around 24°C (76°F) appear to be more favorable for grain growth and microbial

diversity.[7]

Q2: How does the type of milk affect kefir grain growth and kefiran yield?

A2: The composition of the milk significantly influences both kefir grain growth and kefiran
production. Organic skim milk has been shown to be effective for biomass production.[4][5][6]

Full-fat milk may lead to higher kefiran production compared to non-fat milk.[8] The choice of

milk from different animals (cow, goat, ewe) can also impact the amount and composition of the

kefiran produced.[9] It is advisable to avoid ultra-high temperature (UHT) pasteurized milk as it

may not support robust grain growth.[3][10]
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Q3: What is the ideal grain-to-milk ratio for optimal fermentation?

A3: The recommended ratio is approximately 1 part grains to 10 parts milk by weight (e.g., 10g

of grains in 100g of milk).[2] Using a smaller proportion of grains to milk can provide more

nutrients for the grains, potentially leading to faster growth.[11] Overcrowding the grains can

lead to competition for nutrients and slow down their growth.[3][11]

Q4: Can agitation or stirring during fermentation enhance grain growth?

A4: Yes, agitation can promote kefir grain growth. Stirring or shaking at a moderate speed (e.g.,

125 rpm) can ensure better nutrient distribution and availability, leading to a greater growth

rate.[4][5][6]

Q5: My kefir grains are not growing. What are the common causes and solutions?

A5: Several factors can inhibit kefir grain growth. Common issues include:

Suboptimal Temperature: Temperatures that are too low will slow down fermentation and

grain growth.[2] Ensure the fermentation temperature is consistently between 20-25°C.[1][2]

[3]

Nutrient Depletion: The grains may not have enough "food" (lactose). Ensure you are using a

sufficient amount of fresh milk for the quantity of grains.[2] Adding powdered milk can

increase the lactose content.[2]

Over-fermentation: Allowing the kefir to ferment for too long can create an overly acidic

environment, which can stress the grains.[3][12]

Milk Type: As mentioned, UHT milk can be detrimental to grain growth.[3][10]

Chlorine: Rinsing grains with chlorinated water can harm the microbial ecosystem.[3][13]

Use non-chlorinated, filtered water if rinsing is necessary.
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Issue Possible Cause(s) Troubleshooting Steps

Slow or No Grain Growth

Suboptimal temperature,

insufficient nutrients, over-

fermentation, incorrect milk

type, mineral deficiency.

- Maintain a consistent

temperature between 20-25°C.

[1][2][3] - Ensure an adequate

milk-to-grain ratio (approx.

10:1).[2] - Reduce

fermentation time to avoid

excessive acidity.[3][12] -

Switch to fresh, non-UHT, full-

fat milk.[3][10] - Supplement

with a pinch of calcium

carbonate or a clean, boiled

eggshell weekly to provide

minerals.[3]

Separation of Curds and Whey

Over-fermentation due to high

temperature, too many grains

for the amount of milk, or

extended fermentation time.

- Reduce the fermentation

temperature.[12] - Decrease

the amount of grains used or

increase the amount of milk.

[12] - Shorten the fermentation

period.[12]

Change in Kefir Taste/Texture

A shift in the microbial balance,

changes in fermentation

conditions (temperature, time),

or grain multiplication.

- If the taste is too sour, reduce

fermentation time or

temperature. - If the texture is

too thin, try a longer

fermentation or a higher grain-

to-milk ratio. - If grains have

multiplied, remove a portion to

maintain the optimal ratio.[12]

Slimy or Yeasty Smell
An imbalance in the yeast and

bacteria ratio.

- Try fermenting at a slightly

lower temperature to favor

bacterial growth over yeast.[7]

- Ensure the grains are not

being starved of nutrients.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8150857/
https://kefirko.com/blog/kefir/5-tips-that-can-help-grow-kefir-grains-2/
https://jpsayurvedicpharmacy.com/kefir-grains-stop-growing/
https://kefirko.com/blog/kefir/5-tips-that-can-help-grow-kefir-grains-2/
https://jpsayurvedicpharmacy.com/kefir-grains-stop-growing/
https://culturesforhealth.com/blogs/learn/milk-kefir-milk-kefir-grains-troubleshooting-faq-advice
https://jpsayurvedicpharmacy.com/kefir-grains-stop-growing/
https://www.quora.com/Why-are-my-kefir-grains-not-multiplying
https://jpsayurvedicpharmacy.com/kefir-grains-stop-growing/
https://culturesforhealth.com/blogs/learn/milk-kefir-milk-kefir-grains-troubleshooting-faq-advice
https://culturesforhealth.com/blogs/learn/milk-kefir-milk-kefir-grains-troubleshooting-faq-advice
https://culturesforhealth.com/blogs/learn/milk-kefir-milk-kefir-grains-troubleshooting-faq-advice
https://culturesforhealth.com/blogs/learn/milk-kefir-milk-kefir-grains-troubleshooting-faq-advice
https://www.yemoos.com/blogs/yemoos-blog/cooler-temperatures-help-milk-kefir-grains-grow
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Table 1: Effect of Fermentation Conditions on Kefir Grain Biomass

Parameter Condition
Resulting Biomass

Growth/Rate
Reference

Temperature 25°C
38.9 g/L growth rate in

24h
[4][5][6]

37°C
Optimal for grain

growth in one study
[14]

Milk Type Organic Skim Milk
38.9 g/L growth rate in

24h
[4][5][6]

Agitation 125 rpm
38.1 g/L increase in

biomass in 24h
[4][6]

Supplementation Yeast Extract (10 g/L)
71.33% increase in

biomass
[4]

Mn2+ and Mg2+ (0.25

g/L)
60.62% growth rate [4]

Whey Protein Isolate
Up to 392% increase

in growth
[11]

Table 2: Influence of Various Factors on Kefiran Production
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Parameter Condition
Effect on Kefiran

Production
Reference

Temperature 37°C

Higher kefiran

production compared

to 25°C

[8]

25°C

Optimal for kefiran

production in one

study

[14]

Milk Type Full-fat milk

Higher kefiran

production than non-

fat milk

[8]

Agitation Stirred conditions

Higher kefiran

production than non-

stirred

[8]

Fermentation Time 48 and 120 hours
Higher kefiran

production
[8]

Supplementation Casein

Highest yield of

kefiran compared to

other nitrogen sources

[4]

Experimental Protocols
Protocol 1: Optimizing Kefir Grain Growth Conditions

Preparation of Grains: Start with active kefir grains. If dormant, reactivate them by culturing

in fresh milk daily for 3-7 days.[12]

Inoculation: Inoculate pasteurized, full-fat milk with kefir grains at a ratio of 1:10 (w/w). For

example, use 10g of grains for 100g of milk.

Incubation:

Temperature: Incubate flasks at different temperatures (e.g., 20°C, 25°C, 30°C) in a

temperature-controlled incubator.
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Agitation: For each temperature, have a set of static flasks and a set on an orbital shaker

at 125 rpm.

Fermentation: Ferment for 24 hours.

Harvesting: Separate the kefir grains from the fermented milk using a sterile plastic sieve.

Measurement:

Gently blot the grains dry with a sterile paper towel.

Weigh the grains to determine the final biomass.

Calculate the biomass growth rate using the formula: Growth Rate (%) = [(Final Weight -

Initial Weight) / Initial Weight] * 100.

Analysis: Compare the biomass growth rates under different temperature and agitation

conditions to determine the optimal parameters.

Protocol 2: Extraction and Quantification of Kefiran
Grain Preparation: After fermentation, separate the kefir grains and wash them with distilled

water.

Extraction:

Hot Water Extraction: Suspend the kefir grains in distilled water (1:10 w/v) and heat at

80°C for 30 minutes with constant stirring.[15]

Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 20°C.[16][17]

Precipitation:

Collect the supernatant.

Add two volumes of cold ethanol (95%) to the supernatant to precipitate the kefiran.[16]

[17]

Allow the mixture to stand overnight at -20°C to facilitate complete precipitation.[16][17]
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Purification:

Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the crude kefiran.

Dissolve the pellet in warm (60°C) ultrapure water and repeat the ethanol precipitation

step twice for further purification.[15]

Drying: Lyophilize (freeze-dry) the purified kefiran pellet to obtain a powdered form.

Quantification:

Total Sugars (Phenol-Sulfuric Acid Method):

Prepare a standard curve using known concentrations of glucose.

Dissolve a known weight of the lyophilized kefiran in distilled water.

Mix 1 mL of the kefiran solution with 1 mL of 5% phenol solution.

Add 5 mL of concentrated sulfuric acid rapidly.

After 10 minutes, vortex the mixture and incubate in a water bath at 25-30°C for 20

minutes.

Measure the absorbance at 490 nm and determine the total sugar content from the

standard curve.[16]

Protein Content (Bradford Assay):

Use a commercial Bradford reagent and follow the manufacturer's instructions.

Create a standard curve using bovine serum albumin (BSA).

Measure the absorbance of the kefiran solution at 595 nm and determine the protein

concentration.[17][18]
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Simplified Kefiran Biosynthesis Pathway in L. kefiranofaciens
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Caption: Simplified pathway of kefiran biosynthesis.
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Workflow for Optimizing Kefir Grain Growth
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Caption: Workflow for optimizing kefir grain growth.
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Workflow for Kefiran Extraction and Purification
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Caption: Workflow for kefiran extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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higher-kefiran-biomass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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